3-Bromo-4,5-difluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

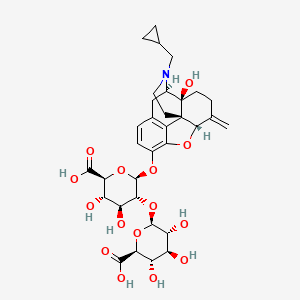

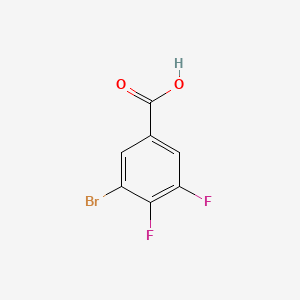

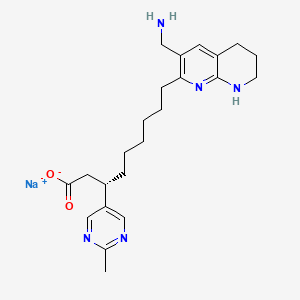

3-Bromo-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It has an average mass of 236.998 Da and a monoisotopic mass of 235.928436 Da . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-difluorobenzoic acid consists of a benzene ring substituted with bromo and difluoro groups, and a carboxylic acid group . The compound has a density of 1.9±0.1 g/cm³, a boiling point of 304.2±42.0 °C at 760 mmHg, and a flash point of 137.8±27.9 °C .Physical And Chemical Properties Analysis

3-Bromo-4,5-difluorobenzoic acid has a molar refractivity of 40.9±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 126.6±3.0 cm³ . It also has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.5±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Bioorganic Chemistry and Medicinal Chemistry

3-Bromo-4,5-difluorobenzoic acid serves as a valuable intermediate in bioorganic chemistry. Researchers use it to synthesize various biologically active molecules, including pharmaceuticals. Its pharmacological properties make it suitable for various medical uses. One notable application lies in its role as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .

Fluorinated Building Block in Organic Synthesis

As a fluorinated benzoic acid derivative, this compound finds utility as a reagent in a variety of organic and inorganic reactions. Its unique fluorine substitution pattern allows chemists to introduce fluorine atoms into complex molecules, enhancing their properties or altering their reactivity. Researchers often employ it in the synthesis of novel materials, ligands, and drug candidates .

Photophysical Studies and Fluorescent Probes

Fluorinated aromatic compounds are valuable tools in photophysical studies. Researchers use them as fluorescent probes to investigate molecular interactions, binding events, and cellular processes. By incorporating 3-Bromo-4,5-difluorobenzoic acid into fluorescent dyes or sensors, scientists gain insights into biological systems.

Safety and Hazards

3-Bromo-4,5-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like cytochrome p450 . These enzymes play a crucial role in the metabolism of organic compounds.

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, the compound loses a hydrogen atom, which can be resonance stabilized .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially influencing its bioavailability.

Result of Action

It’s worth noting that the compound’s potential to interact with enzymes like cytochrome p450 could result in changes in the metabolism of organic compounds .

Action Environment

The action of 3-Bromo-4,5-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, sealed environment at room temperature . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Eigenschaften

IUPAC Name |

3-bromo-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNICLVOHJWRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717829 |

Source

|

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-difluorobenzoic acid | |

CAS RN |

1244642-73-6 |

Source

|

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)

![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)

![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)